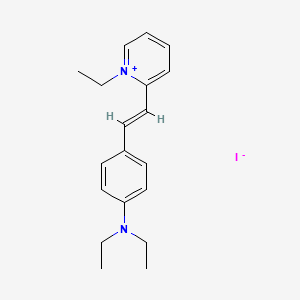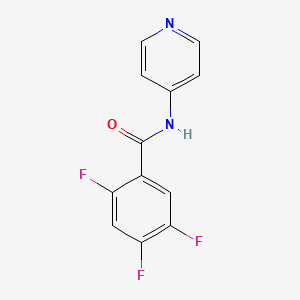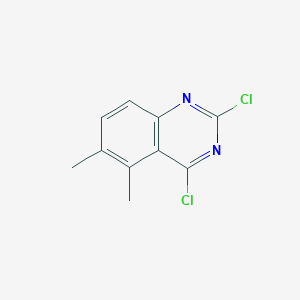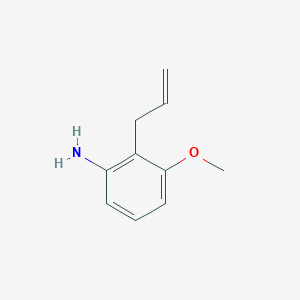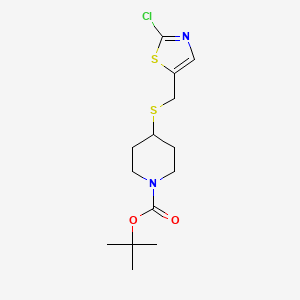
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is a chemical compound that belongs to the class of cyclic carbonates. These compounds are known for their unique ring structures, which often impart interesting chemical and physical properties. Cyclic carbonates are widely used in various industrial applications, including as solvents, intermediates in organic synthesis, and components in polymer production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of diethyl carbonate with a suitable diol under acidic or basic conditions. One common method involves the use of a catalyst such as tin(II) octoate (Sn(Oct)2) to facilitate the ring-opening polymerization (ROP) of the diol and diethyl carbonate . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
Aplicaciones Científicas De Investigación
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Its derivatives are explored for potential use in pharmaceuticals and as components in medical devices.
Mecanismo De Acción
The mechanism of action of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo ring-opening polymerization (ROP). This process is catalyzed by agents such as tin(II) octoate (Sn(Oct)2), which facilitates the cleavage of the carbonate ring and the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonate group and the subsequent nucleophilic attack by the diol .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-yl methyl carbonate: A similar cyclic carbonate with methyl groups instead of ethyl groups.
5-Methylene-1,3-dioxane-2-one: Another cyclic carbonate with a methylene group.
tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: A cyclic carbonate with a tert-butyl group.
Uniqueness
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is unique due to its specific ethyl substituents, which can impart different physical and chemical properties compared to its methyl or tert-butyl analogs.
Propiedades
Número CAS |
545517-98-4 |
|---|---|
Fórmula molecular |
C10H18O5 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2,2-diethyl-1,3-dioxan-5-yl) methyl carbonate |
InChI |
InChI=1S/C10H18O5/c1-4-10(5-2)13-6-8(7-14-10)15-9(11)12-3/h8H,4-7H2,1-3H3 |
Clave InChI |
OWPOMPKNWKPEFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(CO1)OC(=O)OC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


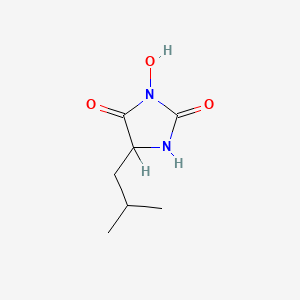
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)
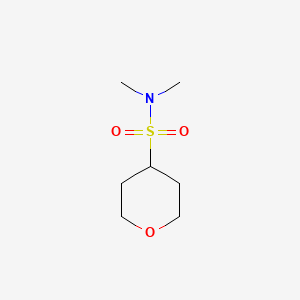
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
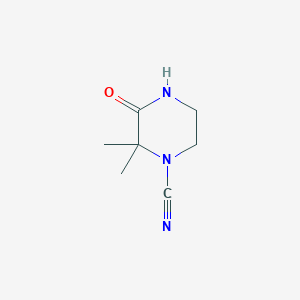
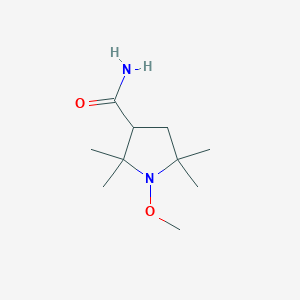
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
